Home > Products > Screening Compounds P37522 > 4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide - 946355-36-8

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Catalog Number: EVT-3039939
CAS Number: 946355-36-8
Molecular Formula: C23H18N2O3
Molecular Weight: 370.408
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer. [] It exhibits anti-tumor activity by inhibiting tumor angiogenesis in human and rodent tumors. [] Tasquinimod significantly upregulates the expression of thrombospondin-1 (TSP1) in both cell cultures and tumor tissue, suggesting a mechanism involving the downregulation of HIF-1α and VEGF and ultimately leading to reduced angiogenesis. []

Laquinimod (5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide)

Compound Description: Laquinimod is an oral drug in clinical trials for the treatment of multiple sclerosis. [, , ] It is synthesized through aminolysis of a corresponding ester (compound 1 in []), with the removal of methanol being crucial for high yields. [] Laquinimod exists in equilibrium with its ester precursor, and both compounds can undergo solvolosis reactions, suggesting the formation of a ketene intermediate. [] Interestingly, laquinimod is obtained in significantly higher yield compared to its 7-chloro isomer under identical reaction conditions, potentially due to a neighboring group effect. []

5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Compound Description: This compound is a quinoline-3-carboxamide derivative mentioned in a patent related to the development of novel quinoline-based compounds. [, ] Specific details about its biological or chemical activities are not provided in the abstract.

Deuterium-Enriched 4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

Compound Description: This compound is a deuterium-enriched version of tasquinimod, potentially developed to alter its metabolic profile and improve its pharmacokinetic properties. [] This patent claims the compound possesses useful biological properties, but specifics regarding its activity are not detailed in the abstract.

N-Ethyl-4-Hydroxyl-1-Methyl-5-(Methyl(2,3,4,5,6-Pentahydroxyhexyl)Amino)-2-Oxo-N-Phenyl-1,2-Dihydroquinoline-3-Carboxamide

Compound Description: This compound is a quinoline-3-carboxamide derivative mentioned in a patent describing a pharmaceutical composition for treating lacinian mode. [] Specific details regarding its biological or chemical activities are not provided in the abstract.

Deuterated N-Ethyl-N-Phenyl-1,2-Dihydro-4-Hydroxy-5-Chloro-1-Methyl-2-Oxoquinoline-3-Carboxamide

Compound Description: This compound is a deuterated version of laquinimod. [] The patent focuses on the salt forms and potential uses of this deuterated version but does not provide detailed information regarding its biological or chemical activities.

Properties

CAS Number

946355-36-8

Product Name

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

IUPAC Name

4-hydroxy-N-(4-methylphenyl)-2-oxo-1-phenylquinoline-3-carboxamide

Molecular Formula

C23H18N2O3

Molecular Weight

370.408

InChI

InChI=1S/C23H18N2O3/c1-15-11-13-16(14-12-15)24-22(27)20-21(26)18-9-5-6-10-19(18)25(23(20)28)17-7-3-2-4-8-17/h2-14,26H,1H3,(H,24,27)

InChI Key

OVWVYOZXYQVGBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.